[(4-Chlorophenyl)sulfanyl](trimethyl)stannane
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Overview
Description
(4-Chlorophenyl)sulfanylstannane is an organotin compound characterized by the presence of a trimethylstannyl group attached to a 4-chlorophenyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)sulfanylstannane typically involves the reaction of trimethyltin chloride with 4-chlorothiophenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(CH3)3SnCl+ClC6H4SH→(CH3)3SnSC6H4Cl+HCl
Industrial Production Methods
Industrial production methods for (4-Chlorophenyl)sulfanylstannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)sulfanylstannane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced organotin species.
Scientific Research Applications
(4-Chlorophenyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)sulfanylstannane involves its interaction with various molecular targets. The trimethylstannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)sulfanylsilane
- (4-Chlorophenyl)sulfanylgermane
- (4-Chlorophenyl)sulfanylplumbane
Uniqueness
(4-Chlorophenyl)sulfanylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable covalent bonds with carbon and other elements makes this compound particularly valuable in various applications.
Properties
CAS No. |
34047-27-3 |
---|---|
Molecular Formula |
C9H13ClSSn |
Molecular Weight |
307.43 g/mol |
IUPAC Name |
(4-chlorophenyl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C6H5ClS.3CH3.Sn/c7-5-1-3-6(8)4-2-5;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChI Key |
YDXPTQCUGOOKDS-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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